molecular formula C21H23N3O3 B5846630 2-ethoxy-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

2-ethoxy-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No. B5846630
M. Wt: 365.4 g/mol
InChI Key: AJGQLJSPCNZPRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, also known as EEMBO, is a novel compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation. 2-ethoxy-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has also been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
2-ethoxy-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, as well as induce cell cycle arrest and apoptosis in cancer cells. Additionally, 2-ethoxy-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-ethoxy-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in lab experiments is its potential as a therapeutic agent for cancer. Additionally, 2-ethoxy-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been found to have anti-inflammatory and antioxidant properties, which may make it useful in other areas of research. However, one limitation of using 2-ethoxy-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in lab experiments is its relatively new status as a compound, meaning that further research is needed to fully understand its potential applications and limitations.

Future Directions

There are several future directions for research on 2-ethoxy-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. One area of research could be focused on understanding the mechanism of action of 2-ethoxy-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in greater detail, which could help to identify potential targets for cancer treatment. Additionally, further studies could be conducted to investigate the potential therapeutic effects of 2-ethoxy-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in other areas, such as inflammation and oxidative stress. Finally, research could be conducted to identify potential analogues of 2-ethoxy-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide with improved therapeutic properties.

Synthesis Methods

The synthesis of 2-ethoxy-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves the reaction of 2-ethoxybenzoyl chloride with N-ethyl-N-(4-methylphenyl) amine to form 2-ethoxy-N-ethyl-N-(4-methylphenyl)benzamide. This intermediate is then reacted with 3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl chloride to form 2-ethoxy-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide.

Scientific Research Applications

2-ethoxy-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-ethoxy-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has anti-proliferative effects on cancer cells, making it a potential candidate for cancer treatment. Additionally, 2-ethoxy-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been found to inhibit the growth of tumor cells in vitro and in vivo, suggesting its potential as a therapeutic agent for cancer.

properties

IUPAC Name

2-ethoxy-N-ethyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-4-24(21(25)17-8-6-7-9-18(17)26-5-2)14-19-22-20(23-27-19)16-12-10-15(3)11-13-16/h6-13H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGQLJSPCNZPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=C(C=C2)C)C(=O)C3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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